molecular formula C17H20N4O B6027497 N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B6027497
M. Wt: 296.37 g/mol
InChI Key: NEHYMXQFUSLABM-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclobutanecarboxamide core linked to a pyridinylpyrimidine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridinylpyrimidine Moiety: This step involves the condensation of 4-methyl-2-pyridin-4-ylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with Cyclobutanecarboxylic Acid: The pyridinylpyrimidine intermediate is then coupled with cyclobutanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyridinylpyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Uniqueness: N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-15(12(2)21-17(22)14-4-3-5-14)10-19-16(20-11)13-6-8-18-9-7-13/h6-10,12,14H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYMXQFUSLABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)C2CCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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